8-Amino-8-oxooctanoic acid

Lipophilicity Drug-likeness Membrane permeability

8-Amino-8-oxooctanoic acid (synonym: suberamic acid; monoamide-octanedioic acid; CAS 73427-53-9) is a medium-chain ω-amido fatty acid derivative with the molecular formula C₈H₁₅NO₃ and a monoisotopic mass of 173.1052 Da. Structurally, it comprises an eight-carbon aliphatic backbone terminating in a carboxylic acid group at one terminus and a primary amide (–CONH₂) at the other.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 73427-53-9
Cat. No. B3066281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-8-oxooctanoic acid
CAS73427-53-9
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC(CCCC(=O)O)CCC(=O)N
InChIInChI=1S/C8H15NO3/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H2,9,10)(H,11,12)
InChIKeyNZRWECQCBREPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-8-oxooctanoic acid (Suberamic Acid) CAS 73427-53-9: Procurement-Relevant Identity and Physicochemical Baseline


8-Amino-8-oxooctanoic acid (synonym: suberamic acid; monoamide-octanedioic acid; CAS 73427-53-9) is a medium-chain ω-amido fatty acid derivative with the molecular formula C₈H₁₅NO₃ and a monoisotopic mass of 173.1052 Da [1]. Structurally, it comprises an eight-carbon aliphatic backbone terminating in a carboxylic acid group at one terminus and a primary amide (–CONH₂) at the other [2]. It is classified as the partial amide of suberic acid (octanedioic acid) and may also be regarded as an amino acid derivative wherein the amino group is acylated as the amide. The compound has been detected as a natural product in Mentha canadensis (100% detection rate in BioDeep spectral libraries) [1] and was historically identified as the hydrolysis product of an antibiotic polyacetylene (suberamic acid ene-diyne) isolated from Clitocybe diatreta [3]. Its bifunctional architecture—a free carboxylic acid paired with a terminal primary amide—defines a reactivity profile that is fundamentally distinct from its closest structural analogs, most notably 8-aminooctanoic acid (CAS 1002-57-9), which carries a primary amine in place of the amide [4].

Why 8-Amino-8-oxooctanoic Acid Cannot Be Generically Substituted by 8-Aminooctanoic Acid or Suberic Acid


Although 8-aminooctanoic acid (8-AOC) and suberic acid share the identical C8 backbone with 8-amino-8-oxooctanoic acid, their terminal functional groups drive fundamentally divergent physicochemical and reactivity profiles that preclude simple interchange . The target compound's terminal primary amide (–CONH₂) is electronically neutral and participates in a distinct hydrogen-bonding network compared with the ionizable primary amine (–CH₂NH₂, pKₐ ≈ 10.5) of 8-AOC. This single functional-group substitution produces a computed LogP difference of approximately 3–5 log units (suberamic acid LogP ≈ 2.05 vs. 8-AOC XLogP3 = −2.6) [1], corresponding to a 100- to 100,000-fold difference in octanol-water partition coefficient. The topological polar surface area also increases by roughly 28% (≈81 Ų vs. ≈63 Ų), altering predicted membrane permeability [1]. Furthermore, the carboxylic acid terminus of suberamic acid remains available for esterification, amidation, or reduction chemistries that are orthogonal to the terminal amide, whereas 8-AOC presents a basic amine that competes for acylation and requires orthogonal protection strategies in peptide synthesis. Suberic acid, as a symmetrical dicarboxylic acid, lacks the terminal amide entirely and therefore cannot participate in amide-directed conjugation or recognition events. These quantitative and qualitative divergences mean that selecting the wrong C8 analog will alter LogP, PSA, H-bonding topology, and downstream conjugation outcomes—potentially invalidating structure-activity relationships or synthetic routes [2].

Quantitative Differentiation Evidence for 8-Amino-8-oxooctanoic Acid vs. Closest Structural Analogs


Lipophilicity (LogP) Differentiation: Suberamic Acid vs. 8-Aminooctanoic Acid

The terminal amide of 8-amino-8-oxooctanoic acid (suberamic acid) confers substantially higher lipophilicity compared with the primary amine terminus of 8-aminooctanoic acid (8-AOC). The computed LogP for suberamic acid is reported as 2.05 (ChemSrc) with an alternative XLogP estimate of 0.4 (Chem960), whereas 8-AOC has a PubChem-computed XLogP3 of −2.6 [1]. The difference of 3.0–4.65 log units corresponds to a 1,000- to 45,000-fold higher octanol-water partition coefficient for the amide-bearing compound, indicating markedly greater hydrophobicity. This differential is attributable to the neutral amide replacing the ionizable amine; at physiological pH, 8-AOC exists predominantly as the zwitterionic/charged species, further suppressing its effective LogD. For procurement decisions in medicinal chemistry or probe design, this lipophilicity gap means that suberamic acid will distribute into lipid compartments and cross membrane barriers to a far greater extent than 8-AOC [2].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation: Suberamic Acid vs. 8-Aminooctanoic Acid

8-Amino-8-oxooctanoic acid possesses a computed TPSA of 80.4–81.4 Ų (Chem960/ChemSrc), approximately 27–29% larger than the 63.3 Ų reported for 8-aminooctanoic acid (PubChem) [1]. The absolute difference of ~17–18 Ų arises from the replacement of the –CH₂NH₂ terminus with –CONH₂. According to the widely applied Veber rules for oral bioavailability, compounds with TPSA ≤140 Ų generally exhibit favorable absorption; both compounds fall well below this threshold, but the 28% higher TPSA of suberamic acid predicts moderately reduced passive membrane permeability relative to 8-AOC, partially offsetting the lipophilicity gain described in Evidence Item 1. For blood-brain barrier penetration, TPSA values below 60–70 Ų are typically preferred; suberamic acid at ~81 Ų exceeds this heuristic, while 8-AOC at ~63 Ų sits near the boundary [2]. This differentiation is directly relevant to CNS-targeted vs. peripherally restricted compound design.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Functional Group Orthogonality: Amide vs. Amine Reactivity in Conjugation and Peptide Chemistry

The terminal primary amide of 8-amino-8-oxooctanoic acid is chemically inert under standard amine-acylation conditions (e.g., active ester coupling, HBTU/HATU-mediated amide bond formation), whereas the primary amine of 8-aminooctanoic acid (8-AOC) competes directly for acylation [1]. This functional-group orthogonality provides a critical practical advantage: suberamic acid can be selectively derivatized at its carboxylic acid terminus (e.g., esterification to methyl 8-amino-8-oxooctanoate, CAS 123865-74-7, which shifts LogP to 2.14 and reduces PSA to ~70 Ų) without requiring protection of the terminal amide [2]. In contrast, 8-AOC requires orthogonal protection of the amine (e.g., Fmoc, Boc) before carboxylic acid activation, adding synthetic steps. The patent literature explicitly claims Fmoc-protected (2S)-2-amino-8-[(1,1-dimethylethoxy)amino]-8-oxo-octanoic acid derivatives for peptide synthesis, demonstrating the value of the 8-oxo-octanoic acid scaffold as a protected building block [3]. Additionally, the amide terminus can be selectively reduced to the amine (yielding 8-AOC) or hydrolyzed to the carboxylic acid (yielding suberic acid) under controlled conditions, making suberamic acid a versatile intermediate that can access both chemical spaces [4].

Bioconjugation Peptide synthesis Orthogonal protection

Natural Product Provenance: Suberamic Acid Detection in Mentha canadensis vs. 8-AOC as a Human Metabolite

BioDeep metabolomics database records indicate that 8-amino-8-oxooctanoic acid is detected in Mentha canadensis (a mint species) with 100% detection frequency among profiled samples, based on spectral library matching [1]. By contrast, 8-aminooctanoic acid (8-AOC) is annotated as a human metabolite and an ω-amino fatty acid endogenous to mammalian systems, with roles in fatty acid metabolism [2][3]. Suberic acid is a known mammalian ω-oxidation product of medium-chain fatty acids and is elevated in certain metabolic disorders [4]. This differential biological provenance is meaningful for research programs that require plant-derived vs. mammalian metabolite standards: suberamic acid provides a plant-specific chemical marker, whereas 8-AOC and suberic acid are associated with human metabolism. Additionally, suberamic acid was historically identified as the hydrolysis product of an antibiotic polyacetylene (suberamic acid ene-diyne) from the fungus Clitocybe diatreta, establishing precedent for its occurrence in fungal secondary metabolism as well [5].

Natural product chemistry Metabolomics Plant secondary metabolism

Molecular Weight and Heavy Atom Count as Determinants of Detection Sensitivity in Mass Spectrometry

8-Amino-8-oxooctanoic acid (MW = 173.21 g/mol; 12 heavy atoms) is 14 Da heavier than 8-aminooctanoic acid (MW = 159.23 g/mol; 11 heavy atoms) due to the replacement of –CH₂– with –C(=O)– at position 8 [1]. This mass difference is analytically significant: in LC-MS/MS metabolomics workflows, the +14 Da shift moves the [M+H]⁺ ion of suberamic acid (m/z 174.1) away from the isotopic envelope of 8-AOC (m/z 160.1), reducing spectral interference when both compounds may co-occur in biological extracts [2]. The presence of the carbonyl group also imparts a characteristic fragmentation signature (neutral loss of NH₃ from the amide, 17 Da; or loss of HCONH₂, 45 Da) that distinguishes suberamic acid from 8-AOC in collision-induced dissociation (CID) spectra [3]. The methyl ester derivative further shifts the mass to 187.24 g/mol with 13 heavy atoms and a LogP of 2.14, providing additional options for GC-MS derivatization workflows .

Mass spectrometry LC-MS Metabolite identification

HDAC Inhibitor Scaffold Context: Suberamic Acid as a Key Structural Intermediate Toward Hydroxamic Acid and Hydroxyamino Analogs

The 8-oxooctanoic acid scaffold is a critical structural precursor in the development of histone deacetylase (HDAC) inhibitors. Specifically, S-2-amino-8-hydroxyamino-8-oxooctanoic acid (Asuha), in which the terminal amide of suberamic acid is converted to a hydroxyamino (–NHOH) zinc-binding group, exhibited an HDAC8 inhibition Ki of 0.67 nM when incorporated into the macrocyclic peptide GH8HA01—representing a >30-fold potency improvement over the corresponding 2-amino-8-oxodecanoic acid (Aoda)-containing precursor peptide GH8P01F1 [1]. The patent literature further claims Fmoc-protected (2S)-2-amino-8-[(1,1-dimethylethoxy)amino]-8-oxo-octanoic acid as a protected building block for solid-phase peptide synthesis of HDAC-targeting peptides [2]. While 8-amino-8-oxooctanoic acid (suberamic acid) itself is not a direct HDAC inhibitor, it serves as the direct synthetic precursor to the Asuha warhead through hydroxylation of the amide nitrogen. In contrast, 8-aminooctanoic acid lacks the 8-oxo group entirely and cannot be converted to a hydroxamic acid or hydroxyamino zinc-binding motif without de novo carbon oxidation at position 8 [3]. Similarly, 2-amino-8-oxodecanoic acid (Aoda, C10 chain) provides a two-carbon-longer backbone that alters macrocycle geometry and HDAC subtype selectivity [1].

HDAC inhibition Zinc-binding group Epigenetic drug discovery

Procurement-Guiding Application Scenarios for 8-Amino-8-oxooctanoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of HDAC-Targeting Hydroxamic Acid and Hydroxyamino Warheads

Programs developing histone deacetylase (HDAC) inhibitors—particularly HDAC8-selective agents—should procure 8-amino-8-oxooctanoic acid as the key C8 scaffold intermediate. The 8-oxo group is essential for subsequent conversion to the hydroxyamino (–NHOH) zinc-binding warhead that yielded an HDAC8 Ki of 0.67 nM in the peptide GH8HA01, a >30-fold improvement over the C10 ketone analog (Aoda) [1]. Neither 8-aminooctanoic acid (lacks the 8-oxo group) nor suberic acid (lacks the terminal amide nitrogen) can serve this synthetic role. The Fmoc-protected derivative claimed in WO2019219938 provides a direct entry into solid-phase peptide synthesis workflows [2].

Bioconjugation and Linker Chemistry: Orthogonal Carboxylic Acid Derivatization Without Amine Protection

When a C8 spacer is required with a terminal amide that remains inert during carboxylic acid activation, 8-amino-8-oxooctanoic acid is the preferred procurement choice over 8-aminooctanoic acid. The neutral amide eliminates the need for amine protection/deprotection steps, reducing synthetic step count and material loss. The carboxylic acid can be selectively esterified (producing methyl 8-amino-8-oxooctanoate, LogP = 2.14, PSA = 69–70 Ų) or coupled to amines without interference from the terminal amide [3]. This property is particularly valuable in PROTAC linker design and peptide-drug conjugate synthesis where orthogonal functionalization is critical.

Metabolomics and Natural Product Research: Plant-Derived Chemical Standard

For LC-MS/MS-based metabolomics studies requiring authentic standards of plant-specific metabolites, 8-amino-8-oxooctanoic acid serves as a verified standard for Mentha canadensis metabolomic profiling (100% detection frequency in BioDeep spectral libraries) [4]. The +14 Da mass shift relative to 8-aminooctanoic acid (m/z 174.1 vs. 160.1 [M+H]⁺) enables unambiguous MRM-based quantification even when both compounds co-elute, while the amide-specific fragmentation pattern (neutral loss of NH₃ or HCONH₂) provides additional selectivity in complex plant matrices [5].

Physicochemical Probe Design: Modulating Lipophilicity While Maintaining H-Bond Capacity

In lead optimization programs where subtle modulation of lipophilicity is required without sacrificing hydrogen-bonding capability, 8-amino-8-oxooctanoic acid offers a LogP of ~2.05 (or XLogP 0.4) with 2 H-bond donors and 3 H-bond acceptors . This contrasts with 8-aminooctanoic acid (XLogP3 = −2.6), which is approximately 1,000-fold more hydrophilic, and with suberic acid, which has 2 H-bond donors/4 acceptors but a different pKₐ profile. The intermediate lipophilicity and amide H-bonding topology of suberamic acid fill a physicochemical gap not addressed by either comparator, making it a useful tool compound for studying the impact of terminal amide vs. amine vs. carboxylic acid on target binding, permeability, and solubility [6].

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